エボカルピン

概要

説明

科学的研究の応用

Antimicrobial Activity

Evocarpine has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria and mycobacteria.

Case Study: Antimycobacterial Activity

In a study assessing the antimicrobial activity of evocarpine and its derivatives, it was found that evocarpine significantly inhibited the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

| Compound | Tested Microorganism | Mechanism of Action | MIC (μg/mL) |

|---|---|---|---|

| Evocarpine | Mycobacterium tuberculosis | Peptidoglycan biosynthesis inhibitor | 3-10 |

| Evodiamine | Mycobacterium tuberculosis | Peptidoglycan biosynthesis inhibitor | 3-10 |

| Rutaecarpine | Mycobacterium tuberculosis | Peptidoglycan biosynthesis inhibitor | 3-10 |

Anti-calcification Properties

Recent studies have highlighted evocarpine's potential in preventing ectopic calcification, particularly in cardiovascular contexts.

Case Study: Inhibition of Calcification

A study demonstrated that evocarpine derivatives reduced calcification in HAVICs under high phosphate conditions. Specifically, 1-Methyl-2-undecyl-4(1H)-quinolone (a derivative) exhibited a concentration-dependent inhibition of calcification, suggesting that evocarpine derivatives could be developed into therapeutic agents for CAS .

| Compound | Condition | Effect on Calcification |

|---|---|---|

| Evocarpine | High phosphate levels | Inhibits calcification |

| MUQ | High phosphate levels | Concentration-dependent inhibition |

Potential Anti-cancer Effects

Evocarpine has been explored for its apoptotic effects on cancer cells, specifically in leukemia.

Case Study: Induction of Apoptosis

In vitro studies revealed that evocarpine treatment led to significant apoptosis in HL-60 cells, highlighting its potential as an anti-cancer agent .

| Compound | Cancer Cell Type | Mechanism of Action |

|---|---|---|

| Evocarpine | HL-60 (leukemia) | Induces apoptosis |

作用機序

エボカルピンは、主に電位依存性カルシウムチャネルを介したカルシウムイオン流入を阻害することにより、その効果を発揮します . この阻害は、筋肉の収縮や神経伝達物質の放出など、様々な細胞プロセスに影響を与えます。 エボカルピンの分子標的は、カルシウムチャネルと関連するシグナル伝達経路です .

類似の化合物:

ジヒドロエボカルピン: エボカルピンの誘導体で、同様の生物活性があります。

1-メチル-2-ウンデシル-4(1H)-キノロン: 比較可能な特性を持つ別のキノロンアルカロイド.

エボカルピンの独自性: エボカルピンは、カルシウムイオン流入の特異的な阻害と強力な抗マイコバクテリア活性により、ユニークです。 独特のキノロン構造も、他の類似の化合物とは異なります .

生化学分析

Biochemical Properties

Evocarpine plays a significant role in biochemical reactions, particularly those involving calcium ions. It inhibits Ca2+ influx through voltage-dependent calcium channels . This interaction with calcium channels suggests that Evocarpine may interact with proteins and enzymes involved in calcium signaling.

Cellular Effects

Evocarpine has been found to induce apoptotic cell death in promyelocytic leukaemia HL‐60 cells in a dose- and time-dependent manner . This suggests that Evocarpine can influence cell function and may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Evocarpine involves its interaction with voltage-dependent calcium channels, leading to the inhibition of Ca2+ influx . This can result in changes in gene expression and may involve binding interactions with biomolecules, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Its ability to induce apoptotic cell death in a time-dependent manner suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It is known that Evocarpine can be metabolized into EVCA in rats . This suggests that Evocarpine may interact with enzymes or cofactors involved in its metabolism.

準備方法

合成経路と反応条件: エボカルピンは、いくつかの化学経路で合成できます。 一般的な方法の1つは、エボディア属植物の果実から化合物を抽出し、その後精製処理を行う方法です . 合成経路には、通常、ジメチルスルホキシド(DMSO)などの溶媒と様々な反応条件を用いて、目的の純度と収率を実現します .

工業的生産方法: エボカルピンの工業的生産には、天然源からの大規模抽出と、収率と純度を高めるための化学合成が伴います。 このプロセスには、溶媒抽出、結晶化、クロマトグラフィーなどのステップが含まれます .

化学反応の分析

反応の種類: エボカルピンは、以下の様な様々な化学反応を起こします。

酸化: エボカルピンは、様々な誘導体に変換するために酸化できます。

還元: 還元反応は、エボカルピンのキノロン構造を変更できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤.

生成される主な生成物: これらの反応から生成される主な生成物には、生物活性が変化した様々なキノロン誘導体があります .

4. 科学研究への応用

エボカルピンは、幅広い科学研究への応用があります。

化学: キノロン化学と反応を研究するためのモデル化合物として使用されます。

生物学: カルシウムイオンチャネルと細胞過程への影響について調査されています。

医学: 抗マイコバクテリア活性と血管弛緩作用の可能性について研究されています。

類似化合物との比較

Dihydroevocarpine: A derivative of evocarpine with similar biological activities.

1-Methyl-2-undecyl-4(1H)-quinolone: Another quinolone alkaloid with comparable properties.

Uniqueness of Evocarpine: Evocarpine is unique due to its specific inhibition of calcium ion influx and its potent antimycobacterial activity. Its distinct quinolone structure also sets it apart from other similar compounds .

生物活性

Evocarpine, an indoloquinazoline alkaloid derived from the plant Tetradium ruticarpum, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of evocarpine, summarizing key research findings, case studies, and presenting data tables that illustrate its effects.

Evocarpine's structure is characterized by its indoloquinazoline backbone, which is crucial for its biological activity. The compound exhibits various mechanisms of action, particularly against bacterial pathogens. Studies have shown that evocarpine inhibits peptidoglycan biosynthesis, a vital process for bacterial cell wall integrity, thus demonstrating significant antibacterial properties against strains such as Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

Table 1: Antimicrobial Activity of Evocarpine

Research indicates that evocarpine effectively disrupts the growth of these pathogens by targeting their cell wall synthesis pathways. The minimum inhibitory concentration (MIC) values for evocarpine against MRSA have been reported to be significantly lower than those for conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Anticancer Properties

Evocarpine has also been studied for its anticancer effects. It has shown promise in inducing apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of signaling pathways such as PI3K/Akt .

Table 2: Anticancer Activity of Evocarpine

These findings highlight the dual role of evocarpine as both an antimicrobial and anticancer agent, making it a compound of significant interest in pharmacological research.

Case Studies

Several case studies have explored the clinical implications of evocarpine's biological activity. For instance, a study examining the use of evocarpine in combination with other alkaloids demonstrated enhanced antimicrobial effects against resistant strains of bacteria. The synergistic effects observed suggest that evocarpine could be integrated into multi-drug regimens to combat antibiotic resistance effectively .

特性

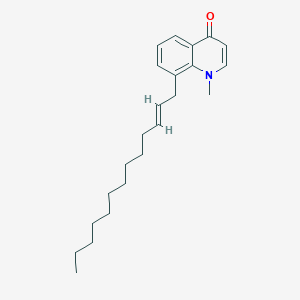

IUPAC Name |

1-methyl-2-[(Z)-tridec-8-enyl]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h6-7,14-15,17-19H,3-5,8-13,16H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFYWIVOYBPLQU-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15266-38-3 | |

| Record name | Evocarpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15266-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the exact mechanism is still under investigation, research suggests that evocarpine's vasorelaxant properties might involve a combination of factors, including interactions with calcium channels and potential modulation of nitric oxide pathways. Further research is needed to fully elucidate the precise mechanism of action. []

A: Evocarpine has the molecular formula C\u2082\u2081H\u2082\u2089NO and a molecular weight of 311.48 g/mol. [, ]

A: Yes, evocarpine's structure has been confirmed using various spectroscopic techniques, including mass spectrometry (MS), and nuclear magnetic resonance (1H NMR and 13C NMR). These techniques provide detailed information about the compound's molecular structure and are crucial for its identification and characterization. []

ANone: The provided research papers primarily focus on the pharmacological aspects of evocarpine. Information regarding its material compatibility and stability under various conditions is limited in these studies.

ANone: The available research primarily focuses on the biological activity and pharmacological potential of evocarpine. There is limited information available regarding any catalytic properties it may possess.

A: Research suggests that evocarpine, with a 13-carbon alkenyl chain substituent at position-2 of the quinolone ring, exhibits the most potent activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to other quinolone alkaloids isolated from Fructus Euodiae. This finding highlights the importance of the alkenyl chain length in influencing the antibacterial activity of evocarpine and its derivatives. []

A: Studies indicate that the traditional hot water washing process used to process Euodiae Fructus can impact the content of evocarpine. While some studies suggest that evocarpine content might increase after processing [, ], others have observed fluctuations in its levels. Further research is needed to determine the optimal processing conditions that preserve evocarpine content while reducing potential toxicity. [, ]

ANone: The provided literature focuses primarily on the scientific aspects of evocarpine. Information regarding specific SHE regulations related to its research, production, or use requires further investigation and consultation with relevant regulatory bodies.

A: Following intravenous administration in rats, evocarpine is primarily metabolized into 5-(1,4-dihydro-1-methyl-4-oxo-2-quinolin-2-yl) pentanoic acid (EVCA). The metabolic ratio of evocarpine to EVCA is approximately 15.4%. []

A: ** Yes, studies have shown that the proportion of Evodiae Fructus and Coptidis Rhizoma in Zuojin and Fan-Zuojin formulas can significantly influence the absorption and elimination of evocarpine. Specifically, the high content of Coptidis Rhizoma alkaloids in the Zuojin formula can delay the time to reach maximum concentration (Tmax) and increase the absorption and systemic exposure of evocarpine, leading to a double-peak phenomenon in its plasma concentration-time curve. Conversely, the Fan-Zuojin formula, with a higher proportion of Evodiae Fructus, promotes faster absorption and elimination of evocarpine, resulting in a two-compartment model pharmacokinetic profile. []

A: Studies in rats have shown that evocarpine, particularly when administered as part of the traditional Chinese medicine Goshuyu-to or as an isolated compound, can prevent the decrease in body temperature induced by chlorpromazine. This body temperature retaining effect is primarily attributed to evocarpine among the tested alkaloids. []

A: While not extensively studied, there is evidence suggesting that evocarpine might have anti-inflammatory properties. For instance, it has been shown to suppress inflammatory responses in human keratinocyte (HaCaT) cells. Furthermore, Evodiae Fructus extract, which contains evocarpine, has demonstrated efficacy in improving house dust mite-induced atopic dermatitis in NC/Nga mice, suggesting potential benefits in managing inflammatory skin conditions. []

A: While specific resistance mechanisms to evocarpine haven't been extensively studied, it's known that bacterial efflux pumps can impact the susceptibility of Campylobacter jejuni to evocarpine and other quinolone alkaloids. For example, a C. jejuni mutant lacking the CmeB efflux pump was found to be more susceptible to evocarpine, suggesting a role of efflux pumps in modulating its antibacterial effects. []

A: Yes, research indicates that indoloquinazoline alkaloids, also found in Evodia rutaecarpa, can exhibit antagonistic effects on the antimycobacterial activity of evocarpine. This finding highlights the importance of considering the potential interactions between different constituents when evaluating the overall efficacy of plant extracts or multi-component traditional medicines. []

A: Research suggests that evocarpine, along with other quinolone alkaloids from Euodia rutaecarpa, might contribute to the herb's potential hepatotoxicity. Studies employing spectrum-toxicity relationship analysis and animal models have identified evocarpine as one of the potential hepatotoxic components in Euodia rutaecarpa extracts. [, ]

ANone: The provided research papers primarily focus on the pharmacological and phytochemical aspects of evocarpine and related compounds from Euodia rutaecarpa. Information regarding drug delivery, biomarkers, analytical method validation, environmental impact, and other related topics is limited in these studies. Further research and development are necessary to explore these aspects comprehensively.

A: Evodia rutaecarpa, also known as "WuChu-Yu," has a long history of use in traditional Chinese medicine, dating back centuries. It is traditionally used to treat various ailments, including gastrointestinal disorders, headache, amenorrhea, and postpartum hemorrhage. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。